molecular formula C6H14N2O B3256511 3-amino-N-propylpropanamide CAS No. 271591-60-7

3-amino-N-propylpropanamide

Cat. No.: B3256511
CAS No.: 271591-60-7
M. Wt: 130.19 g/mol
InChI Key: WEETVAZMSANCMV-UHFFFAOYSA-N
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Description

3-amino-N-propylpropanamide: is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of an amide group and an amino group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-propylpropanamide typically involves the reaction of 3-aminopropanoic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Hydrochloric acid, sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of 3-amino-N-propylpropanamide involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It can also bind to specific receptors, modulating signal transduction pathways and influencing cellular processes .

Comparison with Similar Compounds

  • 3-amino-N-methylpropanamide
  • 3-amino-N-ethylpropanamide
  • 3-amino-N-butylpropanamide

Comparison: Compared to its analogs, 3-amino-N-propylpropanamide exhibits unique properties due to the presence of the propyl group , which influences its solubility , reactivity , and biological activity . The propyl group provides a balance between hydrophilicity and hydrophobicity, making the compound versatile for various applications .

Properties

IUPAC Name

3-amino-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-5-8-6(9)3-4-7/h2-5,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEETVAZMSANCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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